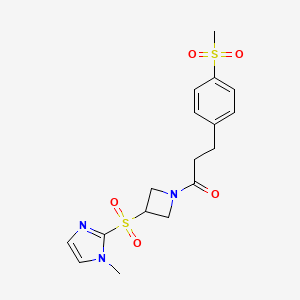
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H21N3O5S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , identified by its CAS number 2034429-95-1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H16N4O4S2, with a molecular weight of 404.5 g/mol. The structure features a sulfonamide moiety and an azetidine ring, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For example, a series of compounds with similar structural motifs showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds demonstrated growth inhibition rates ranging from 43% to 97% against strains such as MRSA, E. coli, and K. pneumoniae .
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| 7c | A. baumannii | 43.29 |
| 7e | MRSA | 85.76 |
| 7j | K. pneumoniae | 97.76 |
Anti-inflammatory Activity
The compound's potential as a COX inhibitor has been investigated, with results indicating moderate to high selectivity towards COX-2 over COX-1. In vitro assays revealed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, showcasing its promise as an anti-inflammatory agent .
| Activity | COX Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| COX Inhibition | COX-2 | 0.10 - 0.31 | High |
| COX Inhibition | COX-1 | 9.14 - 13.2 | Low |
Cytotoxicity
In vitro cytotoxicity assays against various cancer cell lines have shown that compounds similar to this one exhibit significant cytotoxic effects. For instance, derivatives were tested against human cancer cell lines with varying degrees of efficacy, suggesting that the structural components contribute to their ability to induce apoptosis in cancer cells .
Case Studies
One notable case study involved the synthesis and evaluation of related sulfonamide derivatives for their antimicrobial and anti-inflammatory properties. The study highlighted that modifications in the methylsulfonyl group significantly influenced the biological activity, emphasizing structure-activity relationships (SAR) in drug design .
Table: Summary of Biological Activities
| Activity Type | Target | Efficacy |
|---|---|---|
| Antimicrobial | Various Bacteria | Moderate to High |
| Anti-inflammatory | COX Enzymes | Selective COX-2 Inhibitor |
| Cytotoxicity | Cancer Cell Lines | Significant Efficacy |
Propriétés
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-19-10-9-18-17(19)27(24,25)15-11-20(12-15)16(21)8-5-13-3-6-14(7-4-13)26(2,22)23/h3-4,6-7,9-10,15H,5,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUJYOXMOOZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














